molecular formula C15H23N5O3 B2736960 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 671773-69-6

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2736960
CAS No.: 671773-69-6
M. Wt: 321.381
InChI Key: WFACTGOHGVVREF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common route includes:

    Starting Material: The synthesis begins with a purine derivative.

    Alkylation: The purine derivative undergoes alkylation with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate.

    N-Methylation: The intermediate product is then subjected to N-methylation using methyl iodide.

    Piperidine Substitution: Finally, the compound is reacted with piperidine under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain.

    Reduction: Reduction reactions may target the purine ring or the piperidine moiety.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation typically yields hydroxylated or ketone derivatives.

    Reduction: Reduction can produce deoxygenated or hydrogenated derivatives.

    Substitution: Substitution reactions yield various substituted purine derivatives.

Scientific Research Applications

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways, potentially affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-hydroxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
  • 7-(2-methoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

7-(2-ethoxyethyl)-3-methyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific ethoxyethyl side chain, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-3-23-10-9-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-7-5-4-6-8-19/h3-10H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFACTGOHGVVREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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